molecular formula C27H43NO4 B14294604 N-(2,4,6-Trimethoxyphenyl)octadeca-9,12-dienamide CAS No. 113770-79-9

N-(2,4,6-Trimethoxyphenyl)octadeca-9,12-dienamide

Cat. No.: B14294604
CAS No.: 113770-79-9
M. Wt: 445.6 g/mol
InChI Key: CRXKCRSMQFBUEB-UHFFFAOYSA-N
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Description

N-(2,4,6-Trimethoxyphenyl)octadeca-9,12-dienamide is a complex organic compound with the molecular formula C27H43NO4. It is characterized by the presence of a trimethoxyphenyl group attached to an octadecadienamide chain. This compound is notable for its unique structural features, which include multiple double bonds and methoxy groups, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4,6-Trimethoxyphenyl)octadeca-9,12-dienamide typically involves the reaction of 2,4,6-trimethoxyaniline with octadeca-9,12-dienoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,4,6-Trimethoxyphenyl)octadeca-9,12-dienamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,4,6-Trimethoxyphenyl)octadeca-9,12-dienamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4,6-Trimethoxyphenyl)octadeca-9,12-dienamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of methoxy groups and double bonds enhances its ability to interact with biological molecules, potentially affecting signaling pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4,6-Trimethoxyphenyl)octadeca-9,12-dienamide is unique due to its specific combination of methoxy groups and double bonds, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various applications and differentiate it from other similar compounds .

Properties

CAS No.

113770-79-9

Molecular Formula

C27H43NO4

Molecular Weight

445.6 g/mol

IUPAC Name

N-(2,4,6-trimethoxyphenyl)octadeca-9,12-dienamide

InChI

InChI=1S/C27H43NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)28-27-24(31-3)21-23(30-2)22-25(27)32-4/h9-10,12-13,21-22H,5-8,11,14-20H2,1-4H3,(H,28,29)

InChI Key

CRXKCRSMQFBUEB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NC1=C(C=C(C=C1OC)OC)OC

Origin of Product

United States

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